molecular formula C10H8ClNO B1603850 8-Chloro-6-methoxyquinoline CAS No. 796851-15-5

8-Chloro-6-methoxyquinoline

Cat. No.: B1603850
CAS No.: 796851-15-5
M. Wt: 193.63 g/mol
InChI Key: DJTLOGWJGGBMKV-UHFFFAOYSA-N
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Description

8-Chloro-6-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a chlorine atom at the 8th position and a methoxy group at the 6th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 6-methoxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .

Properties

IUPAC Name

8-chloro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTLOGWJGGBMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609425
Record name 8-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796851-15-5
Record name 8-Chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.3 g of 8-chloro-6-hydroxyquinoline (Step 1, 3.3 g) in dimethylformamide was added K2CO3 (3.8 g), followed by iodomethane (5.2 g). The mixture was stirred at room temperature overnight. Water was then added and the aqueous mixture was extracted with CH2Cl2. The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator. The crude product was purified by flash chromatography on silica gel using 100% CH2Cl2, to give 2.2 g of the desired product as a beige solid; MP=74-75° C.; MS (ES) m/z (relative intensity): 194 (M+H)+ (100).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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